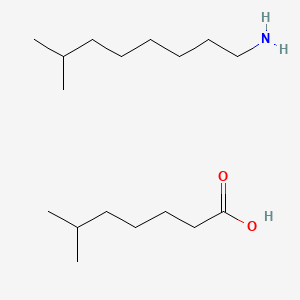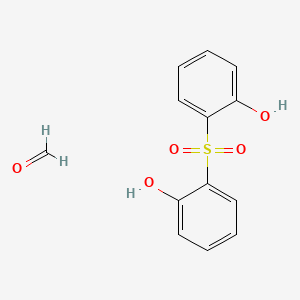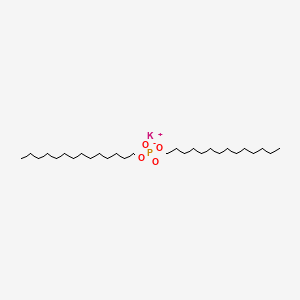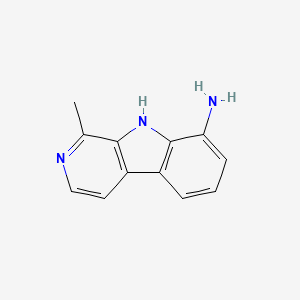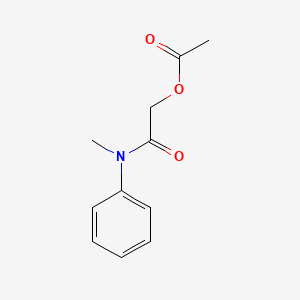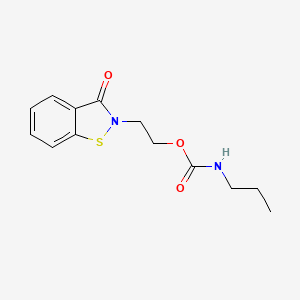
Methyltris((3-phenylallyl)oxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltris((3-phenylallyl)oxy)silane is a silane compound with the molecular formula C28H30O3Si and a molecular weight of 442.60 g/mol. This compound is characterized by the presence of three phenylallyl groups attached to a central silicon atom through oxygen atoms. It is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyltris((3-phenylallyl)oxy)silane can be synthesized through the reaction of methyltrichlorosilane with 3-phenylallyl alcohol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
CH3SiCl3+3C6H5CH2CH=CHOH→CH3Si(OCH2CH=CHC6H5)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Methyltris((3-phenylallyl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The phenylallyl groups can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The phenylallyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylallyl groups can yield epoxides, while reduction can produce silane derivatives with different alkyl or aryl groups .
科学的研究の応用
Methyltris((3-phenylallyl)oxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism by which methyltris((3-phenylallyl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenylallyl groups can participate in π-π interactions with aromatic systems, while the silicon-oxygen bonds can form strong interactions with other oxygen-containing compounds. These interactions facilitate the compound’s use in various applications, including catalysis and surface modification .
類似化合物との比較
Methyltris((3-phenylallyl)oxy)silane can be compared with other similar silane compounds, such as:
Phenyltrimethoxysilane: Contains three methoxy groups instead of phenylallyl groups, making it less reactive in certain applications.
Vinyltrimethoxysilane: Contains vinyl groups, which provide different reactivity and applications compared to phenylallyl groups.
The uniqueness of this compound lies in its combination of phenylallyl groups and silicon, which imparts distinct chemical properties and reactivity .
特性
CAS番号 |
83817-70-3 |
|---|---|
分子式 |
C28H30O3Si |
分子量 |
442.6 g/mol |
IUPAC名 |
methyl-tris[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C28H30O3Si/c1-32(29-23-11-20-26-14-5-2-6-15-26,30-24-12-21-27-16-7-3-8-17-27)31-25-13-22-28-18-9-4-10-19-28/h2-22H,23-25H2,1H3/b20-11+,21-12+,22-13+ |
InChIキー |
UDVUCLJLVPBUMZ-YUXOBOFSSA-N |
異性体SMILES |
C[Si](OC/C=C/C1=CC=CC=C1)(OC/C=C/C2=CC=CC=C2)OC/C=C/C3=CC=CC=C3 |
正規SMILES |
C[Si](OCC=CC1=CC=CC=C1)(OCC=CC2=CC=CC=C2)OCC=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


